molecular formula C20H28ClNO3 B1256987 3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

Cat. No.: B1256987
M. Wt: 365.9 g/mol
InChI Key: BWHPNJVKFAPVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride is a potent, orally active, selective, and long-acting dopamine D1 receptor agonist. It has been studied for its potential antiparkinsonian activity and is functionally inactive at dopamine D2 receptors . The compound is known for its high affinity for dopamine D1 receptors, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the adamantyl group and its subsequent attachment to the benzopyran structure. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.

    Biology: Employed in research on dopamine receptor functions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.

    Industry: Utilized in the development of new drugs targeting dopamine receptors

Mechanism of Action

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride exerts its effects by selectively activating dopamine D1 receptors. This activation leads to the stimulation of adenylyl cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A, which then phosphorylates various target proteins, leading to the observed physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A77636 Hydrochloride

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride is unique due to its high potency, long duration of action, and selectivity for dopamine D1 receptors. Unlike other dopamine D1 receptor agonists, it does not produce place preference in animals, making it a valuable tool for studying dopamine receptor functions without the confounding effects of reward .

Properties

IUPAC Name

3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHPNJVKFAPVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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